molecular formula C12H11N5S B1313765 Di(2-pyridyl) ketone thiosemicarbazone CAS No. 6839-91-4

Di(2-pyridyl) ketone thiosemicarbazone

Cat. No.: B1313765
CAS No.: 6839-91-4
M. Wt: 257.32 g/mol
InChI Key: NTFYASWWOZAMQZ-UHFFFAOYSA-N
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Description

Di(2-pyridyl) ketone thiosemicarbazone is a chemical compound known for its significant biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones, which are Schiff base derivatives. Thiosemicarbazones have garnered attention due to their multifunctional metal-chelating properties, inherent biological activities, and structural flexibility .

Scientific Research Applications

Di(2-pyridyl) ketone thiosemicarbazone has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(2-pyridyl) ketone thiosemicarbazone typically involves the reaction of di(2-pyridyl) ketone with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Di(2-pyridyl) ketone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines .

Comparison with Similar Compounds

Properties

IUPAC Name

(dipyridin-2-ylmethylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYASWWOZAMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474968
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6839-91-4
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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